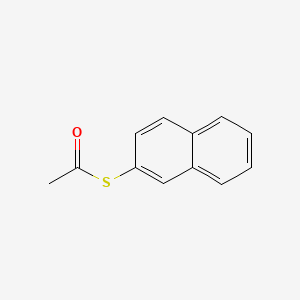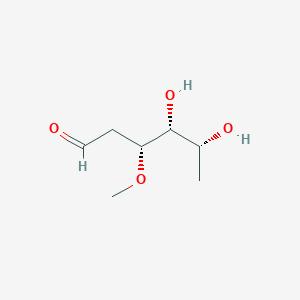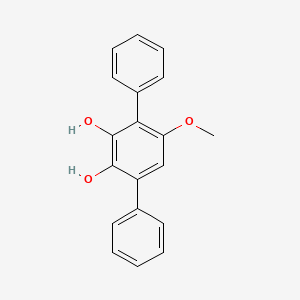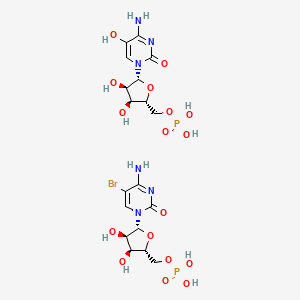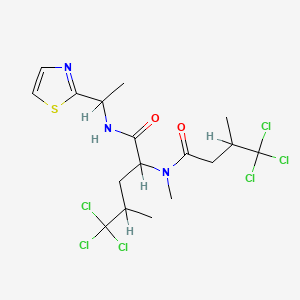
Dysidenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysidenine is a natural product found in Dysidea and Lamellodysidea herbacea with data available.
Applications De Recherche Scientifique
Inhibition of Iodide Transport in Thyroid Cells Dysidenine, extracted from the sponge Dysidea herbacea, has been identified as a potent inhibitor of iodide transport in dog thyroid slices. Unlike ouabain, dysidenine does not inhibit 86Rb+ uptake or increase its efflux, suggesting distinct mechanisms of action. This molecule demonstrates a pseudocompetitive effect on iodide concentration, implying potential applications in thyroid research and treatment (van Sande et al., 1990).
Role in Metabolite Transformation Herbacic acid, a major metabolite in Dysidea herbacea, indicates the transformation process of trichloroleucine metabolites, which are precursors to complex molecules like dysidenine. Understanding this transformation enhances our knowledge of natural product chemistry and their potential applications in various scientific fields (MacMillan & Molinski, 2000).
Understanding Iron Chelation and Ferritin Degradation Research on molecules like deferoxamine, which shares characteristics with dysidenine in terms of iron chelation, provides insight into the process of ferritin degradation in cells. This can illuminate the role of similar molecules, potentially including dysidenine, in cellular iron homeostasis and related pathologies (De Domenico et al., 2009).
Potential in Cancer Treatment and Drug Delivery Studies on molecules like curcumin, which share similarities with dysidenine in terms of bioactivity, show potential in cancer treatment. The research on functionalized nanoparticles for drug delivery can be relevant for delivering dysidenine or its derivatives to target tissues or cells (Mancarella et al., 2015).
Exploration of Novel Chlorine-Containing Natural Products Dysidin, a compound related to dysidenine, exemplifies the exploration of novel chlorine-containing natural products from marine sponges. Such research expands our understanding of marine biochemistry and the potential therapeutic applications of these unique compounds (Hofheinz & Oberhänsli, 1977).
Propriétés
Numéro CAS |
65647-65-6 |
|---|---|
Nom du produit |
Dysidenine |
Formule moléculaire |
C17H23Cl6N3O2S |
Poids moléculaire |
546.2 g/mol |
Nom IUPAC |
5,5,5-trichloro-4-methyl-2-[methyl-(4,4,4-trichloro-3-methylbutanoyl)amino]-N-[1-(1,3-thiazol-2-yl)ethyl]pentanamide |
InChI |
InChI=1S/C17H23Cl6N3O2S/c1-9(16(18,19)20)7-12(14(28)25-11(3)15-24-5-6-29-15)26(4)13(27)8-10(2)17(21,22)23/h5-6,9-12H,7-8H2,1-4H3,(H,25,28) |
Clé InChI |
BFVRAKVNXYQMID-UHFFFAOYSA-N |
SMILES |
CC(CC(C(=O)NC(C)C1=NC=CS1)N(C)C(=O)CC(C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
SMILES canonique |
CC(CC(C(=O)NC(C)C1=NC=CS1)N(C)C(=O)CC(C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Autres numéros CAS |
67528-34-1 |
Synonymes |
dysidenin dysidenine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



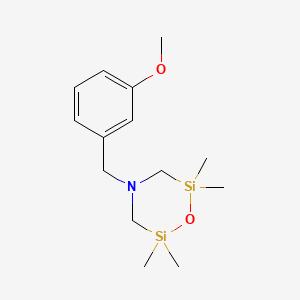
![ethyl (2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B1200310.png)

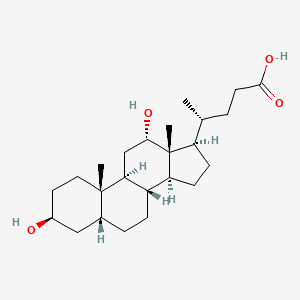


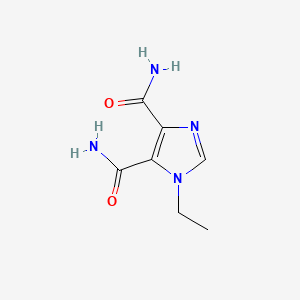
![(7S,8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-7,13-dimethylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1200318.png)
